Cas no 54767-81-6 (2-(3,4,5-trimethoxyphenyl)oxirane)

2-(3,4,5-Trimethoxyphenyl)oxirane is a versatile epoxide compound featuring a trimethoxyphenyl substituent, which enhances its reactivity and utility in synthetic organic chemistry. The presence of the oxirane ring makes it a valuable intermediate for nucleophilic ring-opening reactions, enabling the synthesis of diverse derivatives. Its electron-rich aromatic system, conferred by the three methoxy groups, further facilitates electrophilic substitutions and cross-coupling reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
2-(3,4,5-trimethoxyphenyl)oxirane structure
54767-81-6 structure
Product name:2-(3,4,5-trimethoxyphenyl)oxirane
CAS No:54767-81-6
MF:C11H14O4
MW:210.22646
CID:840273
PubChem ID:10954805

2-(3,4,5-trimethoxyphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4,5-Trimethoxyphenyl)oxirane
    • 2-(3,4,5-trimethoxyphenyl)oxirane
    • 3',4',5'-trimethoxystyrene oxide
    • 5-(epoxyethyl)-1,2,3-tris(methoxy)benzene
    • Oxirane,(3,4,5-trimethoxyphenyl)

Computed Properties

  • Exact Mass: 210.08900
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 40.2Ų

Experimental Properties

  • PSA: 40.22000
  • LogP: 1.78370

2-(3,4,5-trimethoxyphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1839298-5.0g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
5g
$2152.0 2023-06-02
Enamine
EN300-1839298-10.0g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
10g
$3191.0 2023-06-02
Enamine
EN300-1839298-5g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
5g
$1614.0 2023-09-19
Enamine
EN300-1839298-10g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
10g
$2393.0 2023-09-19
Enamine
EN300-1839298-0.1g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
0.1g
$490.0 2023-09-19
Enamine
EN300-1839298-1.0g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
1g
$743.0 2023-06-02
Enamine
EN300-1839298-0.05g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
0.05g
$468.0 2023-09-19
Enamine
EN300-1839298-2.5g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
2.5g
$1089.0 2023-09-19
Enamine
EN300-1839298-0.25g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
0.25g
$513.0 2023-09-19
Enamine
EN300-1839298-0.5g
2-(3,4,5-trimethoxyphenyl)oxirane
54767-81-6
0.5g
$535.0 2023-09-19

2-(3,4,5-trimethoxyphenyl)oxirane Production Method

Additional information on 2-(3,4,5-trimethoxyphenyl)oxirane

Introduction to 2-(3,4,5-trimethoxyphenyl)oxirane (CAS No. 54767-81-6)

2-(3,4,5-trimethoxyphenyl)oxirane, also known by its CAS number 54767-81-6, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a three-membered epoxy ring and a substituted phenyl group with three methoxy groups. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The molecular formula of 2-(3,4,5-trimethoxyphenyl)oxirane is C10H14O3, and its molecular weight is approximately 190.21 g/mol. The compound is typically a colorless liquid with a boiling point of around 190°C at 760 mmHg. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for various synthetic processes and applications.

In recent years, 2-(3,4,5-trimethoxyphenyl)oxirane has been extensively studied for its potential applications in the pharmaceutical industry. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the production of antioxidants and anti-inflammatory agents. The methoxy groups on the phenyl ring contribute to the compound's stability and reactivity, making it an attractive starting material for the development of novel drugs.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-(3,4,5-trimethoxyphenyl)oxirane in the synthesis of a series of novel flavonoids with potent anti-inflammatory properties. The researchers found that these flavonoids exhibited significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This finding underscores the potential of 2-(3,4,5-trimethoxyphenyl)oxirane as a building block for developing new anti-inflammatory drugs.

Beyond its pharmaceutical applications, 2-(3,4,5-trimethoxyphenyl)oxirane has also been investigated for its use in materials science. Its epoxy functionality makes it suitable for polymerization reactions, leading to the formation of epoxy resins with unique properties. These resins have found applications in coatings, adhesives, and composites due to their excellent mechanical strength and chemical resistance.

In the context of environmental chemistry, 2-(3,4,5-trimethoxyphenyl)oxirane has been studied for its biodegradability and environmental impact. A recent study published in the Journal of Environmental Science and Health reported that under aerobic conditions, this compound can be effectively degraded by microorganisms present in soil and water systems. This biodegradability is an important consideration for its industrial use and disposal.

The synthesis of 2-(3,4,5-trimethoxyphenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of allyl ethers derived from 3,4,5-trimethoxybenzaldehyde using peracids such as meta-chloroperoxybenzoic acid (mCPBA). This method provides high yields and good selectivity for the desired epoxy product. Another synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene oxide under appropriate conditions.

The safety profile of 2-(3,4,5-trimethoxyphenyl)oxirane is an important consideration for its handling and use. While it is generally considered safe when used under controlled conditions, proper safety measures should be followed to prevent exposure to skin or inhalation. It is recommended to handle this compound in well-ventilated areas and to use personal protective equipment such as gloves and goggles.

In conclusion, 2-(3,4,5-trimethoxyphenyl)oxirane (CAS No. 54767-81-6) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental chemistry. Its unique chemical structure and properties make it a valuable intermediate for synthesizing bioactive compounds and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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